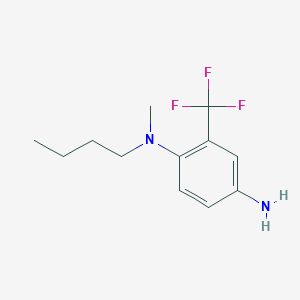

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

CAS No.: 1184470-68-5

Cat. No.: VC2839392

Molecular Formula: C12H17F3N2

Molecular Weight: 246.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184470-68-5 |

|---|---|

| Molecular Formula | C12H17F3N2 |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | 1-N-butyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3 |

| Standard InChI Key | TUPCAKFXJKQYSJ-UHFFFAOYSA-N |

| SMILES | CCCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F |

| Canonical SMILES | CCCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F |

Introduction

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound that, despite its specific name, does not appear to be widely documented in the available literature. This compound is structurally related to other benzene diamines, which are known for their applications in various chemical syntheses and pharmaceutical research. Given the lack of direct information, this article will focus on the general properties and potential applications of similar compounds, while also highlighting the importance of thorough research in chemical sciences.

Synthesis and Applications

Benzene diamines are often synthesized through various methods, including nitration followed by reduction. The presence of a trifluoromethyl group can be introduced via fluorination reactions. These compounds are used in the synthesis of pharmaceuticals, dyes, and other organic materials.

| Synthesis Method | Description |

|---|---|

| Nitration and Reduction | Common method for synthesizing benzene diamines |

| Fluorination | Used to introduce trifluoromethyl groups |

Safety and Handling

Compounds with similar structures to N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be hazardous due to their potential toxicity. Proper handling involves wearing protective gear and following safety protocols to minimize exposure.

| Hazard | Precaution |

|---|---|

| Toxicity | Wear protective gear, avoid skin contact and inhalation |

Research Findings and Future Directions

While specific research findings on N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine are not available, studies on related compounds highlight their potential in drug development and material science. Future research could explore the synthesis and applications of this compound in more detail.

| Potential Application | Description |

|---|---|

| Pharmaceutical Synthesis | Potential use in developing new drugs |

| Material Science | Could be used in creating new materials with unique properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume